PI3Kα and mTOR Inhibitory Potency Inferred from Sulfonyl-Substituted Morpholinopyrimidine SAR
The thiophene-2-sulfonyl substituent present in CAS 1203226-92-9 is expected to confer PI3Kα and mTOR inhibitory potency in the nanomolar range based on class-level SAR. In the sulfonyl-substituted morpholinopyrimidine series, the lead compound bearing a cyclopropanesulfonyl group (Compound 26) exhibited PI3Kα IC₅₀ = 20 nM and mTOR IC₅₀ = 189 nM in enzymatic assays [1]. The cyclopropanesulfonyl analog showed enhanced mTOR potency relative to earlier analogs with different sulfone groups. While direct assay data for the thiophene-2-sulfonyl derivative are not publicly available, the aromatic thiophene ring introduces distinct steric and electronic properties compared to the cyclopropyl group, which is predicted to alter both kinase selectivity and cellular potency.
| Evidence Dimension | PI3Kα and mTOR enzymatic inhibitory activity |
|---|---|
| Target Compound Data | No published IC₅₀ values available for the thiophene-2-sulfonyl derivative |
| Comparator Or Baseline | Cyclopropanesulfonyl analog (Compound 26): PI3Kα IC₅₀ = 20 nM; mTOR IC₅₀ = 189 nM |
| Quantified Difference | Not quantifiable from published data; the thiophene moiety is predicted to significantly alter potency relative to cyclopropyl |
| Conditions | Enzymatic inhibition assays (PI3Kα and mTOR); source: ACS Med. Chem. Lett. 2018 [1] |
Why This Matters
The thiophene-2-sulfonyl group defines a distinct chemical space within the morpholinopyrimidine class, making CAS 1203226-92-9 a non-redundant probe for interrogating the biological consequences of aromatic sulfonyl substitution on dual PI3K/mTOR pharmacology.
- [1] Shen, S., He, X., Yang, Z., Zhang, L., Liu, Y., Zhang, Z., ... & Zhou, F. (2018). Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines. ACS Medicinal Chemistry Letters, 9(7), 719–724. View Source
